Methyl 5-tert-butyl-2-hydroxybenzoate
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Overview
Description
Methyl 5-tert-butyl-2-hydroxybenzoate, also known as methyl 5-tert-butylsalicylate, is an organic compound with the molecular formula C12H16O3. It is a derivative of salicylic acid, where the hydroxyl group is substituted with a tert-butyl group, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-tert-butyl-2-hydroxybenzoate can be synthesized through the esterification of 5-tert-butyl-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-tert-butyl-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butyl group can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or chlorine under acidic conditions
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Methyl 5-tert-butyl-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of methyl 5-tert-butyl-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the active salicylic acid derivative. These interactions can modulate various biological processes, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-di-tert-butyl-2-hydroxybenzoate
- Methyl 5-ethyl-2-hydroxybenzoate
- 5-tert-Butyl-2-methyl-benzenesulfonyl chloride
Uniqueness
Methyl 5-tert-butyl-2-hydroxybenzoate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields .
Properties
IUPAC Name |
methyl 5-tert-butyl-2-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)8-5-6-10(13)9(7-8)11(14)15-4/h5-7,13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDERNNBGPTTXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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